

Application Note: Strategic Utilization of 2-Cyanobutanoyl Chloride in Heterocyclic Scaffold Design

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Compound of Interest

Compound Name: *Butanoyl chloride, 2-cyano-*

CAS No.: 57244-09-4

Cat. No.: B8669627

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Executive Summary

This technical guide outlines the application of 2-cyanobutanoyl chloride as a bifunctional electrophilic building block in the synthesis of privileged heterocyclic pharmacophores. Unlike simple acid chlorides, this reagent possesses both a highly reactive acyl chloride moiety and an

-cyano group, creating a "push-pull" electronic environment that facilitates rapid cyclization reactions.

This note details the protocols for synthesizing pyrimidines, pyrazoles, and isoxazoles, with a specific focus on controlling regioselectivity during the cyclocondensation process.

Technical Advisory: CAS Number Ambiguity

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CRITICAL WARNING: Public chemical databases frequently misclassify CAS 26377-17-3.

*While the chemical name "**Butanoyl chloride, 2-cyano-**" refers to the structure*

CH₃CH₂CH(CN)COCl, some vendors map this CAS to Ethyl 3-oxo-3-(pyridin-4-yl)propanoate.

Action: Always verify the chemical structure and molecular weight (MW ~131.56 g/mol for the acid chloride) before procurement.

Chemical Profile & Reactivity Logic

2-Cyanobutanoyl chloride acts as a 1,3-dielectrophile equivalent. Its reactivity is governed by two centers:

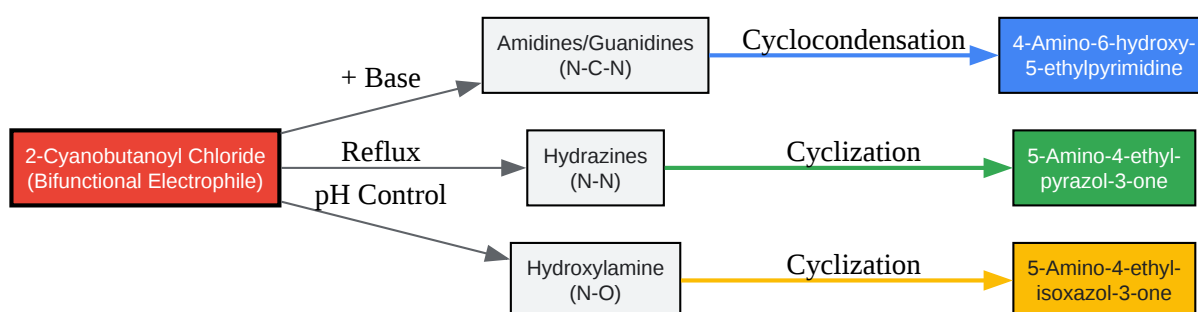
- The Acyl Chloride (

) : A hard electrophile susceptible to rapid attack by heteroatom nucleophiles (N, O, S).

- The Nitrile (

) : A latent electrophile that becomes activated upon the initial acylation event, allowing for intramolecular cyclization.

Reactivity Diagram: The Divergent Synthesis Hub



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Figure 1: Divergent synthesis pathways utilizing 2-cyanobutanoyl chloride. The reagent serves as a linchpin for accessing 5- and 6-membered heterocycles.

Detailed Application Protocols

Application A: Synthesis of 4-Amino-6-hydroxy-5-ethylpyrimidines

This is the primary application in drug discovery, particularly for kinase inhibitor scaffolds. The reaction proceeds via an N-acylation followed by a base-promoted "Pinner-like" attack of the second nitrogen onto the nitrile.

Mechanism of Action

- Acylation: The amidine nitrogen attacks the acid chloride, releasing HCl.
- Tautomerization: The resulting -acyl amidine equilibrates.
- Cyclization: The second nitrogen attacks the nitrile carbon.
- Aromatization: Tautomerization yields the stable pyrimidine core.

Experimental Protocol

Reagents:

- Benzamidine hydrochloride (1.0 equiv)
- 2-Cyanobutanoyl chloride (1.1 equiv)
- Sodium ethoxide (NaOEt) (2.5 equiv)
- Ethanol (Anhydrous)

Step-by-Step Methodology:

- Preparation of Free Base: In a flame-dried 3-neck flask under Argon, dissolve Sodium metal (2.5 equiv) in anhydrous Ethanol to generate a fresh NaOEt solution.

- Amidine Liberation: Add Benzamidine hydrochloride (1.0 equiv) to the NaOEt solution. Stir at room temperature for 30 minutes.
- Addition: Cool the mixture to 0°C. Add 2-Cyanobutanoyl chloride (1.1 equiv) dropwise over 20 minutes. Note: The reaction is exothermic; maintain internal temperature <10°C.
- Cyclization: Allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours. Monitor by LC-MS for the disappearance of the intermediate
-acyl species.
- Workup:
 - Evaporate ethanol under reduced pressure.
 - Redissolve the residue in water (pH ~10).
 - Acidify carefully with glacial acetic acid to pH 5-6 to precipitate the product.
 - Filter the solid, wash with cold water, and dry under vacuum.

Yield Expectation: 65-80% Characterization:

- ¹H NMR (DMSO-d₆): Distinct triplet for the ethyl group methyl (~1.0 ppm), quartet for methylene (~2.3 ppm), and broad singlets for
and
(exchangeable).

Application B: Synthesis of 5-Amino-4-ethyl-pyrazol-3-ones

Reaction with hydrazines yields amino-pyrazolones, which are valuable intermediates for dyes and agrochemicals.

Experimental Protocol

- Setup: Dissolve Hydrazine hydrate (1.2 equiv) in Ethanol.

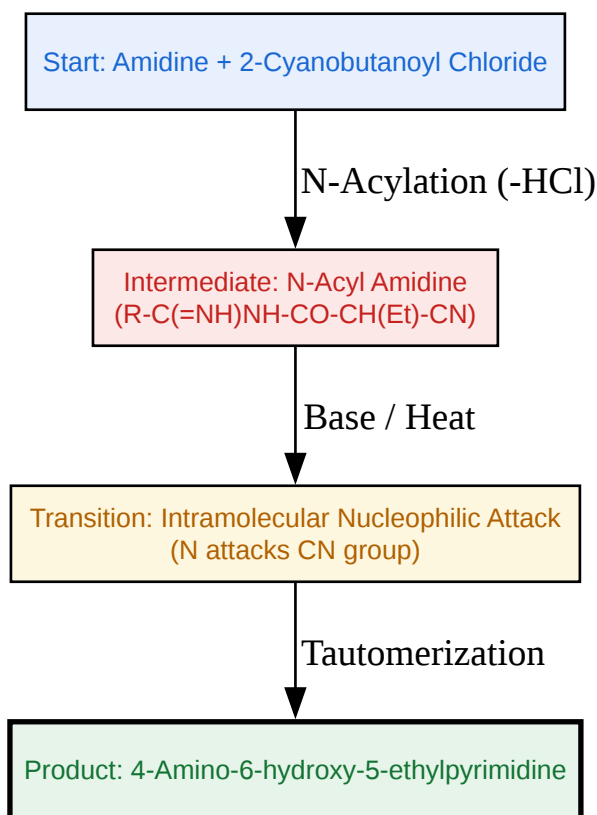
- Addition: Add 2-Cyanobutanoyl chloride (1.0 equiv) dropwise at 0°C. Caution: Vigorous HCl evolution if not neutralized; using a scavenger like Triethylamine is recommended.
- Reaction: Stir at 0°C for 1 hour, then reflux for 2 hours.
- Isolation: Cool to precipitate the product. Recrystallize from Ethanol/Water.[1]

Critical Process Parameters & Troubleshooting

The following table summarizes key variables that influence yield and purity.

Parameter	Optimal Condition	Failure Mode / Consequence
Stoichiometry	1.1 equiv Acid Chloride	Excess acid chloride leads to di-acylation of the amidine.
Temperature	0°C (Addition) Reflux	Addition at high temp causes polymerization of the acid chloride.
Base Choice	NaOEt or NaOMe	Weak bases (e.g., Pyridine) may stall the reaction at the acyclic intermediate stage.
Moisture	Strictly Anhydrous	The acid chloride hydrolyzes rapidly to 2-cyanobutyric acid, which is unreactive under these conditions.

Pathway Visualization: Pyrimidine Formation



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Figure 2: Step-wise mechanistic flow for the conversion of amidines to pyrimidines.

Safety & Handling Guidelines

- **Corrosivity:** 2-Cyanobutanoyl chloride releases HCl upon contact with moisture. Handle in a fume hood with acid-resistant gloves (Nitrile/Neoprene).
- **Storage:** Store under inert gas (Argon/Nitrogen) at 2-8°C. Degradation is indicated by a color change from colorless/yellow to dark brown.
- **Quenching:** Quench excess reagent with methanol or saturated sodium bicarbonate solution slowly to avoid vigorous gas evolution.

References

- Synthesis of Pyrimidines

-Cyano Esters and Acid Chlorides:

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 - U.S. Patent 5,610,173. "Isoxazole derivatives and their use as anti-inflammatory agents."

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Sources

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